Fmoc-Sieber-polystyrene resin

Übersicht

Beschreibung

Fmoc-Sieber-polystyrene resin, also known as Sieber Resin or Sieber Amide Resin, is an acid-labile carrier used for solid-phase synthesis of peptide amides . It is often used in the synthesis of protected peptide fragments in fragment condensation strategies for the synthesis of long peptides .

Synthesis Analysis

The synthesis of peptides using Fmoc-Sieber-polystyrene resin involves solid-phase peptide synthesis (SPPS) techniques . The key steps of Fmoc-SPPS include: (1) anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, (2) N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α-Fmoc-protected and acid-activated amino acids, and (3) removal of the side chain protecting groups and release of the fully assembled peptide from the resin via acid treatment .Molecular Structure Analysis

The molecular structure of the Fmoc-Sieber-polystyrene resin is determined by the Fmoc group as the N α -protecting group (Fmoc-SPPS) and the resin itself . The resin is a polymer which swells in organic solvents and expands as the peptide grows .Chemical Reactions Analysis

The chemical reactions involved in the use of Fmoc-Sieber-polystyrene resin are primarily those of solid-phase peptide synthesis (SPPS) . This includes the coupling of the first Fmoc-amino acid to the resin, the removal of the temporary protecting group masking the α-amino group, and the continuation of the synthesis cycle from the C-terminus towards the N-terminus until the desired protected peptide is obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of the Fmoc-Sieber-polystyrene resin are determined by the resin and the linker . The resin determines the physical properties, such as the swelling of the peptidylresin, and may also limit the conditions and chemistries under which the resins are stable .Wissenschaftliche Forschungsanwendungen

“Fmoc-Sieber-polystyrene resin” is commonly used in Fmoc Solid-Phase Peptide Synthesis (Fmoc SPPS) . Here’s a brief overview of its application:

- Summary of the Application : Fmoc SPPS is a method of choice for producing synthetic peptides, which are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design . The Fmoc group serves as the N α -protecting group during the synthesis .

- Methods of Application or Experimental Procedures : In Fmoc SPPS, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its C α -carboxylic acid group to a resin . The resin is a polymer which swells in organic solvents and expands as the peptide grows . Following coupling of the first amino acid to the resin, the temporary protecting group masking the α-amino group is removed . The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained .

- Results or Outcomes : The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized . This method allows for the synthesis of peptides in virtually any scale and the introduction of non-proteinogenic amino acids or posttranslational modifications during synthesis .

-

Organic Synthesis of Acid-Sensitive Compounds

- Application Summary : Fmoc-Sieber-polystyrene resin is used in the organic synthesis of acid-sensitive compounds . These compounds are sensitive to acid and can decompose or react undesirably when exposed to acidic conditions. The resin provides a stable environment for these compounds during synthesis .

- Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support and protects the compound from acidic conditions .

- Results or Outcomes : The result is the successful synthesis of acid-sensitive compounds, which can then be used in further reactions or analyses .

-

Targeted Synthesis of Primary Amines and N-Alkylated Secondary Carboxyamides

- Application Summary : Fmoc-Sieber-polystyrene resin can be used for the targeted synthesis of primary amines and N-alkylated secondary carboxyamides . These compounds have various applications in pharmaceuticals and other chemical industries .

- Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support .

- Results or Outcomes : The result is the successful synthesis of primary amines and N-alkylated secondary carboxyamides, which can then be used in further reactions or analyses .

-

Synthesis of Acid-Sensitive Compounds

- Application Summary : Fmoc-Sieber-polystyrene resin is used in the organic synthesis of acid-sensitive compounds . These compounds are sensitive to acid and can decompose or react undesirably when exposed to acidic conditions. The resin provides a stable environment for these compounds during synthesis .

- Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support and protects the compound from acidic conditions .

- Results or Outcomes : The result is the successful synthesis of acid-sensitive compounds, which can then be used in further reactions or analyses .

-

Synthesis of Primary Amines and N-Alkylated Secondary Carboxyamides

- Application Summary : Fmoc-Sieber-polystyrene resin can be used for the targeted synthesis of primary amines and N-alkylated secondary carboxyamides . These compounds have various applications in pharmaceuticals and other chemical industries .

- Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. Generally, the compound is synthesized on the resin, which acts as a solid support .

- Results or Outcomes : The result is the successful synthesis of primary amines and N-alkylated secondary carboxyamides, which can then be used in further reactions or analyses .

Zukünftige Richtungen

The future of Fmoc-Sieber-polystyrene resin lies in its continued use in the synthesis of peptides for various applications, including as therapeutics and for research purposes . Its use in solid-phase peptide synthesis (SPPS) makes it a valuable tool in the production of peptides, especially for peptides less than 50 residues .

Eigenschaften

IUPAC Name |

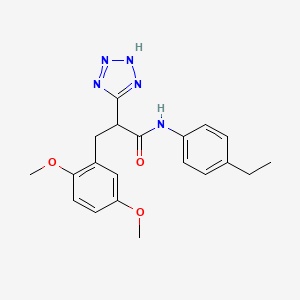

9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBIXSNGAYLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Sieber-PS resin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)

![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)

![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)

![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)

![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)